3-[2-(Phenylsulfanyl)dec-1-EN-1-YL]pyridine
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Overview
Description
3-[2-(Phenylsulfanyl)dec-1-EN-1-YL]pyridine is a chemical compound that belongs to the class of pyridine derivatives Pyridine is a basic heterocyclic organic compound with the chemical formula C₅H₅N The compound this compound is characterized by the presence of a phenylsulfanyl group attached to a dec-1-en-1-yl chain, which is further connected to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Phenylsulfanyl)dec-1-EN-1-YL]pyridine typically involves the following steps:
Formation of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced through the reaction of a phenylthiol with an appropriate alkyl halide under basic conditions.
Formation of the Dec-1-en-1-yl Chain: The dec-1-en-1-yl chain can be synthesized through the reaction of a suitable alkene with a halogenating agent, followed by dehydrohalogenation.
Coupling with Pyridine: The final step involves the coupling of the phenylsulfanyl-dec-1-en-1-yl intermediate with a pyridine derivative under suitable conditions, such as the use of a palladium catalyst in a cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps as described above. The process may be optimized for higher yields and purity, and may involve the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-[2-(Phenylsulfanyl)dec-1-EN-1-YL]pyridine can undergo various types of chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The double bond in the dec-1-en-1-yl chain can be reduced to form a saturated alkyl chain.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Common reducing agents include hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Electrophilic substitution can be carried out using reagents such as bromine (Br₂) or nitric acid (HNO₃), while nucleophilic substitution can be carried out using reagents such as sodium amide (NaNH₂) or lithium diisopropylamide (LDA).
Major Products Formed
Oxidation: Phenylsulfoxide or phenylsulfone derivatives.
Reduction: Saturated alkyl chain derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs for treating diseases.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-[2-(Phenylsulfanyl)dec-1-EN-1-YL]pyridine involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group may interact with enzymes or receptors, leading to modulation of their activities. The pyridine ring can also participate in hydrogen bonding and π-π interactions with biological molecules, influencing their functions. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-[2-(Phenylsulfanyl)ethyl]pyridine: Similar structure but with a shorter alkyl chain.
3-[2-(Phenylsulfanyl)prop-1-EN-1-YL]pyridine: Similar structure but with a different alkyl chain length.
3-[2-(Phenylsulfanyl)but-1-EN-1-YL]pyridine: Similar structure but with a different alkyl chain length.
Uniqueness
3-[2-(Phenylsulfanyl)dec-1-EN-1-YL]pyridine is unique due to its specific alkyl chain length and the presence of both the phenylsulfanyl group and the pyridine ring. This combination of structural features may confer unique chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
830320-19-9 |
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Molecular Formula |
C21H27NS |
Molecular Weight |
325.5 g/mol |
IUPAC Name |
3-(2-phenylsulfanyldec-1-enyl)pyridine |
InChI |
InChI=1S/C21H27NS/c1-2-3-4-5-6-8-15-21(17-19-12-11-16-22-18-19)23-20-13-9-7-10-14-20/h7,9-14,16-18H,2-6,8,15H2,1H3 |
InChI Key |
GSLJFPCSZPOJGB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=CC1=CN=CC=C1)SC2=CC=CC=C2 |
Origin of Product |
United States |
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